molecular formula C7H11N3 B2570664 1-(Pyrimidin-2-yl)propan-1-amine CAS No. 1183440-83-6

1-(Pyrimidin-2-yl)propan-1-amine

Cat. No.: B2570664
CAS No.: 1183440-83-6
M. Wt: 137.186
InChI Key: JOHQIHUUHOFUKE-UHFFFAOYSA-N
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Description

1-(Pyrimidin-2-yl)propan-1-amine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyrimidin-2-yl)propan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-aminopyrimidine with a suitable alkylating agent. For instance, the reaction of 2-aminopyrimidine with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of solvents, catalysts, and purification techniques may vary to optimize yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrimidin-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides or nitriles, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(Pyrimidin-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

1-(Pyrimidin-2-yl)propan-1-amine can be compared with other similar compounds, such as:

    2-(Pyridin-2-yl)propan-1-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    1-(Pyrimidin-2-yl)butan-1-amine: Similar structure but with a longer alkyl chain.

    1-(Pyrimidin-2-yl)ethan-1-amine: Similar structure but with a shorter alkyl chain.

The uniqueness of this compound lies in its specific balance of properties, making it suitable for certain applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-pyrimidin-2-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-2-6(8)7-9-4-3-5-10-7/h3-6H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHQIHUUHOFUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=CC=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183440-83-6
Record name 1-(pyrimidin-2-yl)propan-1-amine
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